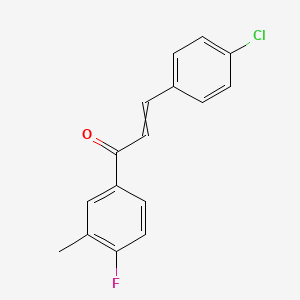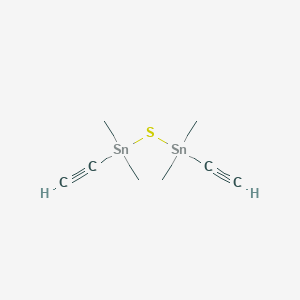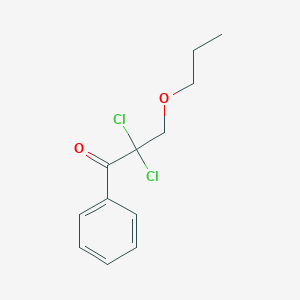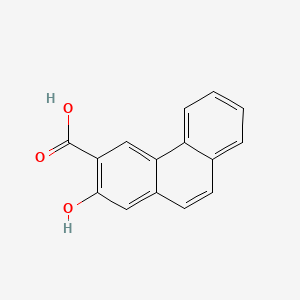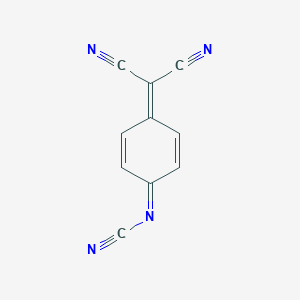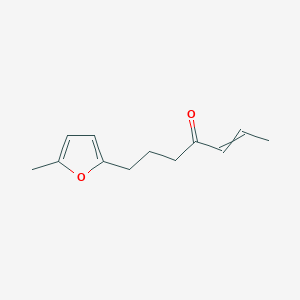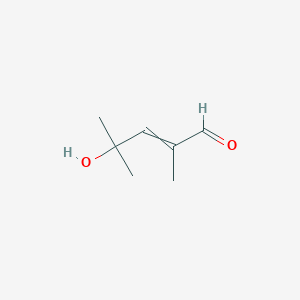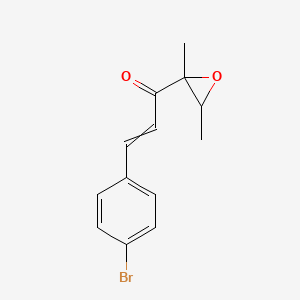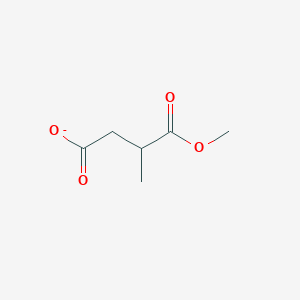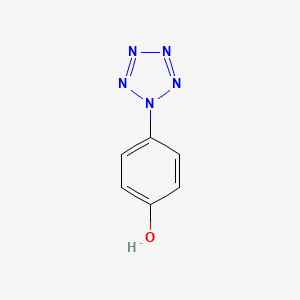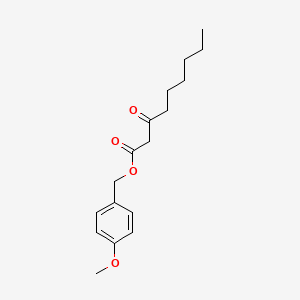
(4-Methoxyphenyl)methyl 3-oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl 3-oxononanoate is an organic compound with the molecular formula C17H24O4 It is a derivative of nonanoic acid and is characterized by the presence of a 4-methoxyphenyl group attached to a methyl ester of 3-oxononanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-oxononanoate typically involves the esterification of 3-oxononanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-oxononanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-oxononanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various biochemical pathways. For example, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methyl 3-oxooctanoate: Similar structure but with a shorter carbon chain.
(4-Methoxyphenyl)methyl 3-oxodecanoate: Similar structure but with a longer carbon chain.
(4-Methoxyphenyl)methyl 3-oxoundecanoate: Similar structure but with an even longer carbon chain.
Uniqueness
(4-Methoxyphenyl)methyl 3-oxononanoate is unique due to its specific chain length and the presence of the 4-methoxyphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111948-88-0 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-oxononanoate |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-15(18)12-17(19)21-13-14-8-10-16(20-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3 |
InChI Key |
DCNWUUJOWGYEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
